N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide
Description
Properties
CAS No. |
648922-87-6 |
|---|---|
Molecular Formula |
C21H18ClNO3 |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(4-phenylmethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO3/c22-17-8-11-20(24)19(12-17)21(25)23-13-15-6-9-18(10-7-15)26-14-16-4-2-1-3-5-16/h1-12,24H,13-14H2,(H,23,25) |
InChI Key |
VCFHMFUOPNALNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate can then be further reacted with appropriate reagents to introduce the 5-chloro-2-hydroxybenzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like nitrating agents (HNO₃) and acylating agents (RCOCl) are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position would yield benzoic acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The benzyl ether and benzamide groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The target compound’s benzyloxybenzyl group distinguishes it from analogs in the evidence. Below is a comparative analysis of key structural differences:
Key Observations :
Physical Properties
- Melting Points : Triazine-containing analogs () exhibit melting points between 237–279°C, influenced by substituent polarity and crystallinity . The target’s melting point is likely lower due to the flexible benzyloxy group.
- Solubility : Sulfonyl groups () enhance water solubility, whereas the target’s benzyloxy and chloro groups may favor organic solvents .
Biological Activity
N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by:
- A benzyloxy group
- A chloro substituent
- A hydroxybenzamide moiety
These features contribute to its unique biological activities and interactions with biological targets. The molecular formula is with a molar mass of approximately 319.76 g/mol.
Antimicrobial Properties
This compound has shown promising antimicrobial and antifungal activities. Its structural similarities to known bioactive compounds suggest potential efficacy against various pathogens. For instance, compounds with chloro and hydroxyl groups are often associated with enhanced biological activity due to their ability to interact with multiple biological targets.
Table 1: Summary of Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 0.5 µg/mL | |
| K. pneumoniae | 0.5 µg/mL | |
| Pseudomonas aeruginosa | 1 µg/mL | |
| Candida albicans | 0.25 µg/mL |
The mechanism of action involves the inhibition of specific enzymes or receptors, potentially modulating biochemical pathways. Studies have indicated that the compound may inhibit cyclooxygenases (COXs), leading to reduced inflammation, which is significant in various disease contexts.
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of various functional groups in enhancing the biological activity of similar compounds. For example, the presence of the benzyloxy group and chloro substituent is critical for antimicrobial efficacy. The following table summarizes the SAR findings related to similar compounds:
Table 2: Structure-Activity Relationships
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Niclosamide | Chloro group, amide bond | Potent antifungal |
| Benzamide | Simple amide structure | Basic scaffold for modification |
| 5-Chloro-2-hydroxybenzoic acid | Hydroxyl and chloro substituents | Precursor for synthesizing derivatives |
Study on Antimicrobial Efficacy
In a recent study, this compound was evaluated alongside other benzamide derivatives for their antimicrobial properties against resistant strains of bacteria. The results indicated that this compound significantly reduced the MIC of colistin against resistant E. coli strains from 1024 µg/mL to 0.5 µg/mL, demonstrating its potential as a colistin potentiator .
Neuroprotective Effects
Another area of investigation involves the neuroprotective effects of derivatives related to this compound. Compounds designed with similar structural motifs have shown selective MAO-B inhibitory activity, indicating potential applications in treating neurodegenerative diseases such as Parkinson's disease .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and amine intermediates. For example:
- Step 1 : React 5-chloro-2-hydroxybenzoic acid derivatives with benzyl-protected amines under reflux in ethanol, catalyzed by acetic acid (4–5 hours, monitored by TLC) .
- Step 2 : Purify via crystallization (ethanol) or column chromatography.
- Critical Conditions : Temperature (reflux vs. ambient), solvent polarity, and catalyst choice (e.g., acetic acid vs. pyridine) significantly impact yield. Evidence from analogous syntheses shows that extended reaction times (12+ hours) improve conversion but may increase side products .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., benzyloxy groups at δ 4.8–5.2 ppm for -OCH-) .
- IR Spectroscopy : Hydroxy (-OH) stretches near 3200–3500 cm and carbonyl (C=O) bands at ~1650 cm confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHClNO: calc. 368.10, obs. 368.08) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?
- Methodological Answer : Discrepancies often arise from assay variations:
- Radioligand Assays : Use standardized protocols (e.g., dopamine D2 receptor binding with H-spiperone) to compare affinity (K) across studies. Adjust for non-specific binding using excess cold ligands .
- Cell-Based Assays : Validate results with orthogonal methods (e.g., cAMP inhibition for serotonin 5-HT activity) .
- Data Normalization : Express results as % inhibition relative to controls to account for batch-to-batch variability in compound purity .
Q. What strategies optimize the compound’s bioactivity against antimicrobial targets?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to enhance membrane penetration .
- Bioactivity Testing : Use microbroth dilution assays (MIC values) against S. aureus and E. coli, with ciprofloxacin as a positive control. Note: Hydroxy groups are critical for disrupting bacterial biofilms .
- Synergistic Studies : Combine with β-lactams to assess potentiation effects (check fractional inhibitory concentration indices) .
Q. How do computational methods aid in predicting structure-activity relationships (SAR) for this benzamide?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., dopamine D2: PDB ID 6CM4). Focus on hydrogen bonding between the hydroxy group and Asp114 .
- QSAR Models : Train models with descriptors like logP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation (R > 0.7) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .
Data Interpretation and Contradiction Analysis
Q. Why do solubility profiles vary across studies, and how can this be addressed experimentally?
- Methodological Answer :
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and DMSO. Note: Hydroxybenzamides often exhibit pH-dependent solubility (e.g., increased solubility in alkaline buffers) .
- Contradiction Sources : Differences in particle size (micronized vs. crystalline) and solvent purity (e.g., residual acetic acid) skew results. Standardize via lyophilization and dynamic light scattering (DLS) .
Q. What experimental designs mitigate oxidative degradation during storage?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH, 6 months). Monitor via HPLC for degradation products (e.g., quinone formation from hydroxy groups) .
- Stabilizers : Add 0.1% w/v ascorbic acid to ethanolic stock solutions. Store under argon at -20°C .
Tables for Key Data
Table 1 : Comparative Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Condensation | Ethanol, acetic acid | Reflux, 5 h | 65 | 98.2 | |
| Amide coupling | DCM, EDC/HOBt | RT, 12 h | 78 | 99.1 |
Table 2 : Receptor Binding Affinities
| Target | Assay Type | K (nM) | Notes | Reference |
|---|---|---|---|---|
| Dopamine D2 | Radioligand (H-spiperone) | 12.3 ± 1.5 | Competitive binding | |
| Serotonin 5-HT | cAMP inhibition | 48.7 ± 4.2 | IC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
